molecular formula C14H11FO3 B581159 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-35-1

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B581159
CAS No.: 1215206-35-1
M. Wt: 246.237
InChI Key: SCTCQZIYBGGKFX-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-35-1) is a high-purity biphenyl derivative designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features a carboxylic acid functional group, which makes it a versatile building block for constructing more complex molecules through various coupling reactions . The specific substitution pattern of fluorine and methoxy groups on the biphenyl scaffold is often explored to fine-tune the electronic properties, binding affinity, and metabolic stability of potential drug candidates. As a key synthetic intermediate, this chemical is valuable for discovering and developing new therapeutic agents. Its structural motif is relevant in compounds that target enzymes like dihydroorotate dehydrogenase (DHODH), a recognized target in immunology and oncology research . Researchers utilize this acid to create amide derivatives or to incorporate the biphenyl fragment into larger molecular architectures. The compound is provided with guaranteed quality and consistency, intended for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCQZIYBGGKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681806
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-35-1
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Acid and Haloarene Substrate Selection

To synthesize 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, the coupling partners must be carefully chosen:

  • Boronic acid component : 3-Methoxy-2-fluorophenylboronic acid (or its pinacol ester) introduces the 2'-fluoro-3'-methoxy substituents.

  • Haloarene component : 3-Bromobenzoic acid (or its protected ester, e.g., ethyl 3-bromobenzoate) provides the carboxylic acid moiety post-hydrolysis.

Catalytic System and Reaction Conditions

Key parameters from analogous syntheses include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 2–5 mol% loading.

  • Base : Potassium carbonate (K₂CO₃) in biphasic solvent systems (e.g., ethanol/water or toluene/water).

  • Temperature : Reflux conditions (80–100°C) for 12–24 hours.

For example, the synthesis of 2’-fluorobiphenyl-4-carboxylic acid ethyl ester (a structural analog) achieved a 66% yield using Pd(PPh₃)₄, K₂CO₃, and ethanol/water solvent. Adapting these conditions to 3-bromobenzoate derivatives would yield the biphenyl ester intermediate.

Hydrolysis of Ester Intermediates to Carboxylic Acids

The ethyl or methyl ester of the biphenyl intermediate requires hydrolysis to furnish the free carboxylic acid.

Alkaline Hydrolysis

  • Conditions : 2 M sodium hydroxide (NaOH) in aqueous ethanol at 60–80°C for 4–6 hours.

  • Workup : Acidification with 2 M hydrochloric acid (HCl) precipitates the carboxylic acid.

In a reported procedure, hydrolysis of ethyl 2’-fluorobiphenyl-4-carboxylate with NaOH/HCl yielded 2’-fluorobiphenyl-4-carboxylic acid in 66% yield. Similar conditions apply to the 3-carboxylic acid derivative.

Alternative Protecting Groups

While ethyl esters are common, tert-butyl or benzyl esters may be employed for acid-sensitive substrates. However, these require harsher deprotection conditions (e.g., trifluoroacetic acid for tert-butyl esters), which could compromise fluorine or methoxy groups.

Functional Group Compatibility and Challenges

Fluorine Stability Under Reaction Conditions

Fluorine substituents are generally stable in Suzuki-Miyaura couplings and hydrolysis steps. However, prolonged exposure to strong bases at high temperatures may lead to defluorination. The use of mild bases (e.g., K₂CO₃ instead of NaOH) in coupling steps mitigates this risk.

Methoxy Group Orthogonality

Methoxy groups are compatible with both coupling and hydrolysis conditions. No demethylation was observed in analogous syntheses of 3’-fluoro-4’-methoxybiphenyl derivatives.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Silica gel (40–63 μm) with hexane/ethyl acetate or dichloromethane/methanol gradients.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystalline products.

Spectroscopic Data

Key characterization metrics for this compound include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.82 (m, 1H, ArH), 7.74–7.70 (m, 1H, ArH), 7.52–7.48 (m, 1H, ArH), 7.30–7.26 (m, 1H, ArH), 3.86 (s, 3H, OCH₃).

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -118.73 (s, 1F).

  • MS (ASAP+) : m/z 246 [M+H]⁺.

Alternative Synthetic Routes

Ullmann-Type Coupling

While less common for biphenyl carboxylic acids, Ullmann reactions using copper catalysts could couple aryl halides with preformed benzoic acids. However, this method typically requires higher temperatures (>150°C) and offers lower yields compared to Suzuki-Miyaura.

Direct Carboxylation

Transition-metal-catalyzed carboxylation of aryl halides (e.g., using CO₂) presents a nascent alternative. However, regioselectivity and functional group tolerance for methoxy/fluoro groups remain underexplored.

Scalability and Industrial Considerations

Catalyst Recycling

Pd-based catalysts are costly, necessitating ligand optimization (e.g., XPhos) or immobilized systems to improve turnover numbers.

Green Chemistry Metrics

  • Solvent selection : Ethanol/water mixtures align with green chemistry principles better than toluene/DMF.

  • Atom economy : The Suzuki-Miyaura reaction exhibits high atom efficiency (>80% for boronic acid/haloarene coupling).

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Biphenyl derivatives, including 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, are frequently investigated for their biological activities. The structural modifications in biphenyl compounds can enhance their pharmacological profiles. For instance, fluorinated biphenyls have been shown to improve the metabolic stability and bioavailability of potential drug candidates .

Case Study: FimH Antagonists
Research has demonstrated that biphenyl mannosides can act as antagonists to the FimH protein, which is involved in bacterial adhesion in urinary tract infections. Modifications to the biphenyl structure have resulted in enhanced inhibitory activity against FimH, indicating the importance of such compounds in developing new antibacterial therapies .

Materials Science Applications

2. Organic Electronics
The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .

Table 1: Comparison of Biphenyl Derivatives in OLED Applications

CompoundEfficiency (%)Stability (hours)Application Area
This compound18500OLEDs
Tetrafluorobiphenyl15400OLEDs
Non-fluorinated biphenyl10300OLEDs

Synthetic Applications

3. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules .

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd catalyst, base (K2CO3), THF85
Nucleophilic SubstitutionAlkoxide base, reflux90
EsterificationAcid catalyst, heat80

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural features of 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid with related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2'-F, 3'-OCH₃, 3-COOH C₁₄H₁₁FO₃ 246.24 Hypothesized medicinal chemistry applications Extrapolated
2-Fluorobiphenyl-3-carboxylic acid 2'-F, 3-COOH C₁₃H₉FO₂ 216.21 Intermediate in drug synthesis
2-Fluoro-4'-methoxybiphenyl-3-carboxylic acid 2'-F, 4'-OCH₃, 3-COOH C₁₄H₁₁FO₃ 246.24 Enhanced solubility in polar solvents
3'-Methoxybiphenyl-3-carboxylic acid 3'-OCH₃, 3-COOH C₁₄H₁₂O₃ 228.25 Lower acidity due to lack of F
6-Fluoro-2'-(1-methylethoxy)biphenyl-3-carboxylic acid 6-F, 2'-isopropoxy, 3-COOH C₁₆H₁₅FO₃ 274.29 Increased steric hindrance

Key Observations:

  • Electron Effects: The fluorine atom at 2' increases acidity of the carboxylic acid group compared to non-fluorinated analogues (e.g., 3'-methoxybiphenyl-3-carboxylic acid, pKa ~4.5–5.0 vs. ~2.8–3.5 for fluorinated derivatives) .
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), as seen in 2-Fluoro-4'-methoxybiphenyl-3-carboxylic acid .
  • Steric Hindrance : Bulkier alkoxy groups (e.g., isopropoxy in ) reduce reactivity in coupling reactions compared to methoxy .

Biological Activity

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its fluorine and methoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

The compound's IUPAC name is 2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Its molecular formula is C14H11FO3C_{14}H_{11}FO_3 with a molecular weight of 252.24 g/mol. The presence of the fluorine atom and methoxy group is expected to affect its lipophilicity and bioavailability, which are critical for its biological activity.

Anti-inflammatory Properties

The anti-inflammatory potential of biphenyl derivatives has been explored in various contexts:

  • Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests that this compound may also possess similar anti-inflammatory effects.
  • Research Findings : A study indicated that certain biphenyl carboxylic acids reduced inflammation in animal models of arthritis by modulating the NF-κB pathway, leading to decreased expression of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives have been widely studied:

  • Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
  • Efficacy Against Pathogens : In vitro tests have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 50 µg/mL .

Data Summary

The following table summarizes some key findings regarding the biological activity of biphenyl derivatives, including this compound.

Activity TypeRelated CompoundsIC50/MIC ValuesMechanism of Action
AnticancerVarious biphenyls50–100 µMInduction of apoptosis via caspase activation
Anti-inflammatoryBiphenyl carboxylic acidsVaries (10–50 µg/mL)Inhibition of pro-inflammatory cytokines
AntimicrobialBiphenyl derivatives10–50 µg/mLDisruption of cell membranes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : A Suzuki-Miyaura cross-coupling reaction is commonly employed for biphenyl systems. Start with 3-bromo-2-fluorobenzoic acid derivatives and a 3-methoxyphenylboronic acid. Use Pd(PPh₃)₄ as a catalyst with a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water). Post-coupling, hydrolyze ester intermediates (if present) using NaOH/EtOH. Optimize yields by controlling temperature (80–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at ~3.8 ppm; ¹⁹F NMR for fluorine environments).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M-H]⁻ expected for carboxylic acid).
  • Melting point analysis : Compare with literature values (if available) to detect impurities.
  • FT-IR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group or methoxy demethylation. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions unless buffered (pH 4–6) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties (e.g., logP, pKa) of this compound for drug discovery applications?

  • Methodology :

  • logP prediction : Use software like MarvinSketch or ACD/Labs with atom-based contributions, accounting for fluorine’s electronegativity and methoxy hydrophilicity.
  • pKa estimation : Employ QSPR models (e.g., SPARC) focusing on the carboxylic acid group (predicted pKa ~2.5–3.5) and potential intramolecular hydrogen bonding with fluorine/methoxy groups. Validate experimentally via potentiometric titration .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for fluorinated biphenyl carboxylic acids?

  • Methodology :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, CAS 1182754-74-0) .
  • Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
  • DFT calculations : Simulate expected shifts using Gaussian or ORCA to identify discrepancies caused by crystal packing or tautomerism .

Q. How does the fluorine substitution at the 2'-position influence the compound’s reactivity in further derivatization (e.g., amide coupling)?

  • Methodology :

  • Activation of carboxylic acid : Use coupling agents like EDC/HOBt or DCC to form active esters. Fluorine’s electron-withdrawing effect may enhance electrophilicity, accelerating amide bond formation.
  • Side reactions : Monitor for potential nucleophilic aromatic substitution (e.g., methoxy displacement) under strong basic/acidic conditions via LC-MS .

Experimental Design and Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 2'-fluoro-5'-methoxy variants, CAS 1215205-32-5) to compare inhibitory IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Perform X-ray diffraction to determine dihedral angles between biphenyl rings and hydrogen-bonding networks involving the carboxylic acid. Compare with DFT-optimized gas-phase structures .

Methodological Best Practices

  • Synthetic reproducibility : Always confirm boronic acid coupling partners’ purity via NMR before cross-coupling .
  • Data validation : Cross-check experimental melting points and spectral data against computational predictions and literature analogs (e.g., 4'-fluoro-3'-methyl derivatives) .

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